Cas no 1448030-25-8 (3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide)

3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide structure
1448030-25-8 structure
商品名:3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide
CAS番号:1448030-25-8
MF:C26H28N2O3
メガワット:416.512126922607
CID:6089029
PubChem ID:71809653

3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide
    • 3'-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
    • AKOS024565210
    • 4-(3-methoxyphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
    • 3'-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
    • 1448030-25-8
    • F6442-5370
    • インチ: 1S/C26H28N2O3/c1-30-24-14-16-28(17-15-24)23-12-10-22(11-13-23)27-26(29)20-8-6-19(7-9-20)21-4-3-5-25(18-21)31-2/h3-13,18,24H,14-17H2,1-2H3,(H,27,29)
    • InChIKey: RJNHSYURJRBSAO-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1CCN(C2C=CC(=CC=2)NC(C2C=CC(=CC=2)C2C=CC=C(C=2)OC)=O)CC1

計算された属性

  • せいみつぶんしりょう: 416.20999276g/mol
  • どういたいしつりょう: 416.20999276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 547
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 50.8Ų

3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6442-5370-30mg
3'-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
1448030-25-8
30mg
$119.0 2023-09-08
Life Chemicals
F6442-5370-4mg
3'-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
1448030-25-8
4mg
$66.0 2023-09-08
Life Chemicals
F6442-5370-100mg
3'-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
1448030-25-8
100mg
$248.0 2023-09-08
Life Chemicals
F6442-5370-2mg
3'-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
1448030-25-8
2mg
$59.0 2023-09-08
Life Chemicals
F6442-5370-10μmol
3'-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
1448030-25-8
10μmol
$69.0 2023-09-08
Life Chemicals
F6442-5370-15mg
3'-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
1448030-25-8
15mg
$89.0 2023-09-08
Life Chemicals
F6442-5370-25mg
3'-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
1448030-25-8
25mg
$109.0 2023-09-08
Life Chemicals
F6442-5370-5μmol
3'-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
1448030-25-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6442-5370-5mg
3'-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
1448030-25-8
5mg
$69.0 2023-09-08
Life Chemicals
F6442-5370-40mg
3'-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide
1448030-25-8
40mg
$140.0 2023-09-08

3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide 関連文献

3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamideに関する追加情報

Introduction to 3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide (CAS No. 1448030-25-8) and Its Emerging Applications in Chemical Biology

3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide, identified by the CAS number 1448030-25-8, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule, featuring a biphenyl core substituted with a methoxy group at the 3-position and an N-substituted piperidine moiety, exhibits promising properties that make it a valuable scaffold for drug discovery and molecular research.

The biphenyl scaffold is well-known for its role in enhancing binding affinity and selectivity in pharmaceuticals, while the piperidine ring often contributes to metabolic stability and oral bioavailability. The presence of both methoxy and hydroxypiperidine functionalities further diversifies its potential interactions with biological targets, making it an attractive candidate for further exploration.

In recent years, the compound has been studied for its potential applications in modulating neurological pathways. Preclinical research suggests that derivatives of this structure may interact with neurotransmitter receptors, particularly those involved in cognitive function and neuroprotection. The N-substituted piperidine moiety is particularly noteworthy, as it has been extensively investigated for its role in enhancing the solubility and pharmacokinetic properties of bioactive molecules.

One of the most compelling aspects of 3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide is its versatility as a building block for more complex drug candidates. Researchers have leveraged its scaffold to develop novel compounds targeting various therapeutic areas, including central nervous system disorders and inflammatory diseases. The biphenyl core, with its rigid planar structure, provides a stable platform for further functionalization, allowing chemists to tailor properties such as lipophilicity and receptor binding affinity.

The methoxy group at the 3-position of the biphenyl ring is particularly interesting from a chemical biology perspective. This substituent can influence both electronic distribution and steric interactions with biological targets. Studies have shown that methoxy-substituted aromatic compounds often exhibit enhanced binding to proteins due to favorable hydrophobic interactions and dipole-dipole forces. This characteristic makes 3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide a promising candidate for designing high-affinity ligands.

Furthermore, the compound’s potential as an intermediate in medicinal chemistry has not gone unnoticed. Its unique structural features allow it to serve as a precursor for synthesizing more complex molecules with tailored biological activities. For instance, researchers have explored its use in generating derivatives with improved pharmacokinetic profiles or enhanced target specificity. The N-substituted piperidine group, in particular, offers a versatile handle for further chemical modifications, enabling the creation of libraries of compounds for high-throughput screening.

The growing interest in this compound is also driven by advancements in computational chemistry and molecular modeling techniques. These tools have enabled researchers to predict how modifications to the core structure might impact biological activity with greater accuracy than ever before. By leveraging these technologies, scientists can rapidly design and synthesize analogs of 3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide that are optimized for specific therapeutic applications.

In addition to its pharmaceutical potential, this compound has shown promise in academic research as a tool for understanding fundamental biological processes. Its interactions with protein targets can provide insights into disease mechanisms and help identify new therapeutic strategies. For example, studies have explored how variations in its structure might influence binding to enzymes or receptors involved in metabolic pathways or signal transduction.

The synthesis of 3'-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1,1'-biphenyl-4-carboxamide presents both challenges and opportunities for synthetic chemists. The complexity of its framework requires careful planning to ensure high yields and purity. However, recent advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the biphenyl core efficiently.

As research continues to uncover new applications for this molecule, its importance in chemical biology is likely to grow. The combination of structural versatility and biological relevance makes it a cornerstone of modern drug discovery efforts. Whether used as a lead compound or an intermediate in synthesizing more complex molecules, 3'-methoxy-N-4-(4-methoxypiperidin-1-y l)phen yl - 1 , 1 '-bi phen yl - 4 - car boxam ide (CAS No. 1448030 - 25 - 8) represents a significant contribution to the field.

The future directions of research on this compound are likely to focus on expanding its therapeutic applications through structural optimization and preclinical testing. Collaborations between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical candidates. Additionally, computational approaches will continue to play a vital role in guiding synthetic efforts and predicting biological outcomes.

In conclusion,3 '-meth oxy-N - 4 -( 4 - meth oxy piper idin - 1 - yl ) phen yl - 1 , 1 '-bi phen yl - 4 - car boxam ide stands out as a promising molecule with broad applications in chemical biology and drug discovery。 Its unique structural features, coupled with emerging research findings, position it as a valuable asset for both academic investigations and industrial development。 As our understanding of its potential evolves, so too will its role in advancing therapeutic solutions across multiple disease areas。

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